molecular formula C17H18O3 B12998918 (R)-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde

(R)-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde

Cat. No.: B12998918
M. Wt: 270.32 g/mol
InChI Key: TZUMMIBSNGKCOH-CQSZACIVSA-N
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Description

®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with benzyloxypropanol. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the benzaldehyde derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of ®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: ®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzoic acid.

    Reduction: ®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-((1-(Benzyloxy)propan-2-yl)oxy)benzyl alcohol: A reduced form of the compound with different reactivity.

    3-((1-(Benzyloxy)propan-2-yl)oxy)benzoic acid: An oxidized form with distinct chemical behavior.

Uniqueness

®-3-((1-(Benzyloxy)propan-2-yl)oxy)benzaldehyde is unique due to its specific stereochemistry and the presence of both an aldehyde and a benzyloxy group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-[(2R)-1-phenylmethoxypropan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C17H18O3/c1-14(12-19-13-15-6-3-2-4-7-15)20-17-9-5-8-16(10-17)11-18/h2-11,14H,12-13H2,1H3/t14-/m1/s1

InChI Key

TZUMMIBSNGKCOH-CQSZACIVSA-N

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)OC2=CC=CC(=C2)C=O

Canonical SMILES

CC(COCC1=CC=CC=C1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

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